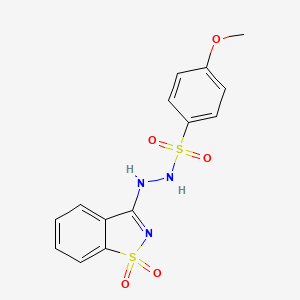

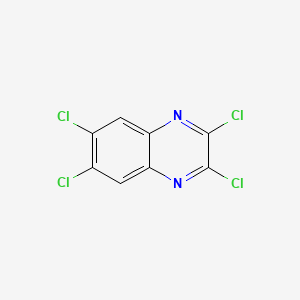

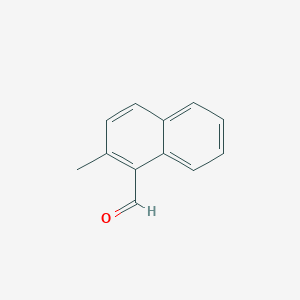

![molecular formula C17H21NO5S B1308426 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 899710-18-0](/img/structure/B1308426.png)

5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is a chemically synthesized molecule that likely features a benzofuran core structure, which is a common motif in various chemical syntheses and pharmaceutical compounds. The molecule includes a sulfonyl functional group attached to an amino group with a cyclohexyl and methyl substituent. This structure suggests potential biological activity and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the rhodium-catalyzed intramolecular denitrogenative transannulation of N-sulfonyl-1,2,3-triazole tethered cyclohexadienones, which leads to the formation of benzofurans . Although the specific synthesis of 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives and related compounds can be complex, with the potential for various stereoisomers. For instance, the structure of a tricyclic keto aminosulfoxonium ylide has been determined by X-ray crystal structure analysis, which provides insights into the three-dimensional arrangement of such molecules . This information is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions. For example, the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions can be used to access methylsulfonylated and carbonylated benzofurans . This suggests that the sulfonyl group in the compound of interest could potentially be modified or participate in similar radical-based reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid would be influenced by its functional groups. For instance, the presence of a sulfonyl group could affect its solubility and reactivity. Amino acid sulfones, which share some structural similarities, have been synthesized and their properties studied, providing a reference point for understanding the behavior of sulfonyl-containing compounds .

Scientific Research Applications

Cyclization and Synthesis Studies

- Cyclization of certain ethyl compounds can yield derivatives such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are useful in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).

- The synthesis of hindered N-methylated tetrapeptides has been explored using Bts-protected amino acid chlorides, demonstrating efficient coupling and methylation steps (Vedejs & Kongkittingam, 2000).

- Novel syntheses leading to various organic compounds like 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters have been developed, indicating a wide range of potential applications in organic chemistry (Beck et al., 1988).

Potential Biological Activity

- Some derivatives of the benzofuran compound have shown antibacterial properties, particularly against Gram-positive bacteria, indicating potential applications in antimicrobial research (Urzúa et al., 2008).

- Specific carbamates of phenols derived from similar compounds have exhibited inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, which could be relevant in the study of neurological disorders (Luo et al., 2005).

Chemical Structural Analysis

- Studies have also focused on the crystal structure and molecular interactions of related benzofuran derivatives, which aids in understanding their chemical properties and potential applications (Choi et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[cyclohexyl(methyl)sulfamoyl]-3-methyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-11-14-10-13(8-9-15(14)23-16(11)17(19)20)24(21,22)18(2)12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJHWURZGSHQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

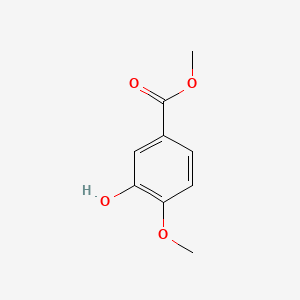

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

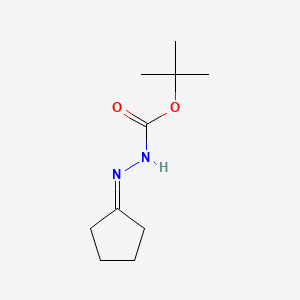

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)